2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a pharmaceutical compound primarily classified as a small molecule. It is a derivative of quinoline and belongs to the class of organic compounds known as phenylpyrazoles. This compound has been investigated for its potential therapeutic applications, particularly as a phosphodiesterase 10 inhibitor, which may be beneficial in treating central nervous system disorders such as schizophrenia and delusional disorders .
The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
The molecular formula for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is , with a molecular weight of approximately 478.54 g/mol. The structure features a quinoline ring system connected to a phenoxy group, which is further substituted with a pyridinyl and pyrazolyl moiety. The presence of the succinate moiety indicates that it forms a salt, which can influence its solubility and bioavailability .
The chemical reactions involving this compound primarily include:
The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate centers on its role as a phosphodiesterase 10 inhibitor. By inhibiting this enzyme, the compound increases levels of cAMP and cGMP within cells, leading to enhanced signaling pathways involved in neurotransmission and potentially alleviating symptoms associated with psychotic disorders. This modulation may improve cognitive function and reduce psychotic symptoms by restoring balance in dopaminergic and glutamatergic systems .
Key physical and chemical properties include:
The primary application of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate lies in its potential use as an antipsychotic agent. Ongoing research focuses on its efficacy in treating schizophrenia and related disorders by targeting phosphodiesterase pathways. Additionally, its unique molecular structure may offer insights into developing novel therapeutics for various central nervous system conditions .
This comprehensive overview highlights the significance of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate in pharmaceutical research and its potential therapeutic benefits in treating complex psychiatric disorders.
The compound 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate (known as PF-2545920 or MP-10) exhibits high-affinity binding to PDE10A due to its optimized molecular architecture. Its structure comprises three key moieties: (1) a quinoline group serving as a rigid hydrophobic anchor, (2) a phenoxy-methyl linker enabling optimal spatial orientation, and (3) a 1-methyl-4-(pyridin-4-yl)pyrazole ring system facilitating critical interactions with the catalytic pocket [6] [9]. The pyridinyl nitrogen forms a hydrogen bond with Gln716 in the PDE10A catalytic domain, while the quinoline nitrogen interacts with Tyr693 via water-mediated hydrogen bonding. Additionally, the methyl group on the pyrazole ring occupies a hydrophobic sub-pocket lined by Phe719 and Leu582, enhancing binding stability [5] [8].
Table 1: Structural Features and Binding Interactions of MP-10 with PDE10A
Molecular Region | Chemical Group | Interaction Type | Binding Residues |
---|---|---|---|
Pyrazole ring | 1-Methyl group | Hydrophobic | Phe719, Leu582 |
Pyridine ring | Nitrogen atom | Hydrogen bond | Gln716 |
Quinoline ring | Nitrogen atom | Water-mediated H-bond | Tyr693 |
Phenoxy linker | Oxygen atom | Van der Waals | Ile685, Val686 |
Crystallographic studies reveal that MP-10 binds competitively in the catalytic site, displacing cAMP with an IC₅₀ of 1.26 nM. The succinate counterion further stabilizes the protein-ligand complex through salt bridge formation with surface arginine residues, though it does not directly participate in catalytic site interactions [6] [9]. The compound’s molecular weight (392.45 g/mol) and moderate lipophilicity (cLogP ~4.8) facilitate blood-brain barrier penetration, critical for CNS targeting [7] [9].
MP-10 potently inhibits PDE10A-mediated hydrolysis of cyclic nucleotides, elevating intracellular cAMP and cGMP levels specifically in striatal medium spiny neurons (MSNs). In primary neuronal cultures, MP-10 (100 nM) increases cAMP concentrations by >200% within 15 minutes, persisting for >6 hours [2] [3]. This elevation activates protein kinase A (PKA), which phosphorylates the cAMP-response element binding protein (CREB). Phosphorylated CREB translocates to the nucleus, upregulating neuroprotective genes such as brain-derived neurotrophic factor (BDNF) [3] [10].
Table 2: Neurochemical Effects of PDE10A Inhibition in Neuronal Models
Downstream Effect | Experimental System | Change vs. Control | Reference |
---|---|---|---|
cAMP accumulation | Striatal neurons | +210% | [3] |
CREB phosphorylation | Cortical neurons | +150% | [3] |
BDNF expression | Quinolinic acid-injured neurons | +180% | [3] |
Synaptophysin levels | Excitotoxin model | +75% | [3] |
In quinolinic acid-induced excitotoxicity models, MP-10 pre-treatment restores mitochondrial membrane potential and reduces caspase-3/7 activity by 60%, confirming cytoprotective effects. This is mechanistically linked to enhanced cAMP/PKA/CREB signaling, which suppresses reactive oxygen species (ROS) generation and stabilizes synaptic proteins like PSD-95 and synaptophysin [3]. Notably, the effect is striatum-selective due to PDE10A’s localized expression; cortical neurons show minimal cAMP changes even at high MP-10 concentrations (10 μM) [2] [10].
MP-10 functions as a competitive inhibitor at PDE10A’s catalytic domain, directly competing with cyclic nucleotides for the substrate-binding pocket. Kinetic analyses reveal a Michaelis constant (Kₘ) shift for cAMP from 0.28 μM (control) to 1.2 μM with 5 nM MP-10, without altering Vₘₐₓ, confirming classical competitive inhibition [6] [9]. This contrasts with allosteric modulators (e.g., maleimide derivatives) that target the regulatory GAF-B domain. GAF domain inhibitors exhibit non-competitive kinetics but weaker potency (IC₅₀ >5 μM) compared to MP-10’s sub-nanomolar efficacy [5].
Molecular dynamics simulations illustrate MP-10’s binding pose: the quinoline group occupies the catalytic pocket’s hydrophobic clamp, while the pyridinyl-pyrazole system mimics the purine ring of cAMP. Mutagenesis studies confirm that Gln716Ala mutation reduces MP-10’s affinity by 50-fold, underscoring the necessity of this residue for competitive binding [5] [8]. In contrast, allosteric inhibitors like compound 1 (a maleimide) bind the GAF-B domain via hydrogen bonds with Cys287 and π-cation interactions with Gln383, inducing conformational changes that indirectly suppress catalysis [5].
Table 3: Comparative Analysis of PDE10A Inhibition Mechanisms
Property | Competitive (MP-10) | Allosteric (e.g., Maleimides) |
---|---|---|
Binding site | Catalytic domain | GAF-B regulatory domain |
Kinetic effect | Increases Kₘ | Decreases Vₘₐₓ |
cAMP affinity shift | No change | Reduced |
Representative IC₅₀ | 1.26 nM | 3.8 μM |
Key residues | Gln716, Tyr693 | Cys287, Gln383 |
MP-10 demonstrates exceptional selectivity for PDE10A over other PDE families, a critical attribute for minimizing off-target effects. Enzymatic profiling reveals IC₅₀ values >1,000 nM for all tested isoforms except PDE10A (1.26 nM), translating to selectivity ratios of 794-fold (vs. PDE3A), 1,190-fold (vs. PDE4D), and >3,000-fold (vs. PDE1C, PDE2A, PDE5A) [6] [9]. This specificity arises from steric exclusion: PDE10A’s catalytic pocket is 25% larger than PDE4’s, accommodating MP-10’s extended quinoline-pyrazole scaffold, while smaller-pocket isoforms (e.g., PDE9) sterically hinder binding [8] [9].
Notably, MP-10’s selectivity exceeds early PDE10A inhibitors like papaverine (PDE10A IC₅₀ = 36 nM; 10-fold selective over PDE3). Newer analogues (e.g., compound 39 from the cinnoline series) achieve sub-nanomolar potency (IC₅₀ = 0.7 nM) with >10,000-fold selectivity, though MP-10 remains a benchmark for inhibitor design [6] [8]. The compound’s selectivity profile is conserved across species, enabling translational rodent-to-primate studies using PET ligands like [¹⁸F]JNJ-42259152 to validate target engagement [2] [8].
Table 4: Selectivity Profile of MP-10 Across Human PDE Families
PDE Isoform | Substrate Specificity | MP-10 IC₅₀ (nM) | Selectivity Ratio (vs. PDE10A) |
---|---|---|---|
PDE10A | cAMP/cGMP | 1.26 | 1 (reference) |
PDE3A | cAMP/cGMP | >1,000 | >794 |
PDE4D | cAMP | 1,500 | 1,190 |
PDE1C | cAMP/cGMP | >3,000 | >2,381 |
PDE2A | cAMP/cGMP | >3,000 | >2,381 |
PDE5A | cGMP | >3,000 | >2,381 |
PDE9A | cGMP | >3,000 | >2,381 |
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